molecular formula C16H14N2O2S2 B2582964 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate CAS No. 1396843-49-4

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate

Cat. No.: B2582964
CAS No.: 1396843-49-4
M. Wt: 330.42
InChI Key: NGFQNAXBCWMJHU-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a thiophene ring

Preparation Methods

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, benzothiazole derivatives can be synthesized through pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit certain enzymes and proteins, which can lead to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-15(8-12-4-3-7-21-12)20-11-9-18(10-11)16-17-13-5-1-2-6-14(13)22-16/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFQNAXBCWMJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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